

An In-depth Technical Guide to the Synthesis of Dasatinib Carbaldehyde from Dasatinib

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Compound of Interest

Compound Name: *Dasatinib carbaldehyde*

Cat. No.: *B10854316*

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Introduction

Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). During drug development and manufacturing, it is crucial to identify, synthesize, and characterize potential impurities and metabolites to ensure the safety and efficacy of the final drug product. One such potential impurity or metabolite is **Dasatinib carbaldehyde**, which can be formed by the oxidation of the primary alcohol of the 2-hydroxyethyl group on the piperazine ring of Dasatinib.

This technical guide provides a detailed, proposed methodology for the synthesis of **Dasatinib carbaldehyde** from Dasatinib. As no specific literature for this direct conversion is readily available, this guide outlines a robust synthetic route based on well-established, mild, and selective oxidation methods compatible with the complex, multifunctional nature of the Dasatinib molecule. The primary method detailed is the Swern oxidation, known for its high chemoselectivity and tolerance of sensitive functional groups.^{[1][2][3]}

Proposed Synthetic Pathway: Oxidation of Dasatinib

The core transformation is the selective oxidation of the primary alcohol in Dasatinib to an aldehyde. The reaction must be performed under mild conditions to avoid side reactions with

the numerous other functional groups present in the molecule, such as the secondary and tertiary amines, the amide linkage, and the aromatic systems.

Reaction Scheme:

(Note: A placeholder is used for the **Dasatinib Carbaldehyde** structure image. The reaction involves the conversion of the terminal -CH₂OH group to a -CHO group.)

Methodology Selection

Given the sensitive nature of Dasatinib, a highly selective and mild oxidation method is paramount.

- Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (-78 °C), followed by the addition of a hindered organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[4] It is renowned for its ability to oxidize primary alcohols to aldehydes with minimal side reactions and without over-oxidation to carboxylic acids.[2] Its broad functional group compatibility makes it an ideal candidate for this synthesis.[1]
- Alternative Methods:
 - Dess-Martin Periodinane (DMP) Oxidation: This method employs a hypervalent iodine reagent that operates under neutral, room-temperature conditions, offering high selectivity and a simple workup.[5][6][7]
 - TEMPO-catalyzed Oxidation: Using a catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical with a co-oxidant, this method is highly selective for primary alcohols.[8][9][10]

The Swern oxidation is selected for the detailed protocol due to its extensive validation in complex molecule synthesis and its high reliability.

Experimental Protocol: Swern Oxidation

This protocol provides a detailed procedure for the synthesis of **Dasatinib carbaldehyde** on a laboratory scale.

1. Reagents and Materials

Reagent/Material	Formula	MW (g/mol)	Amount (mmol)	Equivalents	Mass/Volume
Dasatinib	$C_{22}H_{26}ClN_7O_2S$	488.00	1.0	1.0	488 mg
Oxalyl Chloride	$(COCl)_2$	126.93	2.2	2.2	154 μ L
Dimethyl Sulfoxide (DMSO)	C_2H_6OS	78.13	4.4	4.4	312 μ L
Triethylamine (TEA)	$(C_2H_5)_3N$	101.19	5.0	5.0	697 μ L
Dichloromethane (DCM), anhydrous	CH_2Cl_2	84.93	-	-	30 mL
Saturated aq. NH_4Cl	NH_4Cl	-	-	-	20 mL
Saturated aq. $NaHCO_3$	$NaHCO_3$	-	-	-	20 mL
Brine	$NaCl$	-	-	-	20 mL
Anhydrous Sodium Sulfate	Na_2SO_4	142.04	-	-	As needed

2. Step-by-Step Procedure

a) Reaction Setup:

- Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel.

- Place the flask in a dry ice/acetone bath.
- Add anhydrous dichloromethane (20 mL) to the flask and cool to -78 °C with stirring.

b) DMSO Activation:

- In the cooled DCM, add dimethyl sulfoxide (4.4 equiv, 312 μ L).
- Slowly add oxalyl chloride (2.2 equiv, 154 μ L) dropwise over 10 minutes, ensuring the internal temperature does not rise above -65 °C. Vigorous gas evolution (CO, CO₂) will be observed.
- Stir the resulting colorless solution for 15 minutes at -78 °C.

c) Addition of Dasatinib:

- Dissolve Dasatinib (1.0 equiv, 488 mg) in anhydrous DCM (10 mL).
- Add the Dasatinib solution dropwise to the activated DMSO mixture over 20 minutes, maintaining the temperature at -78 °C.
- Stir the reaction mixture for 1 hour at -78 °C.

d) Aldehyde Formation:

- Slowly add triethylamine (5.0 equiv, 697 μ L) dropwise to the reaction mixture. A thick white precipitate (triethylammonium chloride) will form.
- Continue stirring at -78 °C for 15 minutes.
- Remove the cooling bath and allow the reaction to warm to room temperature over approximately 45-60 minutes.

e) Work-up and Extraction:

- Quench the reaction by adding 20 mL of water.
- Transfer the mixture to a separatory funnel and separate the layers.

- Wash the organic layer sequentially with 20 mL of saturated aqueous NH_4Cl , 20 mL of saturated aqueous NaHCO_3 , and 20 mL of brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4).
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

f) Purification:

- Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with 1% triethylamine) to isolate the pure **Dasatinib carbaldehyde**.
- Combine the pure fractions and evaporate the solvent to yield the final product as a solid.

3. Characterization The structure and purity of the synthesized **Dasatinib carbaldehyde** should be confirmed using standard analytical techniques:

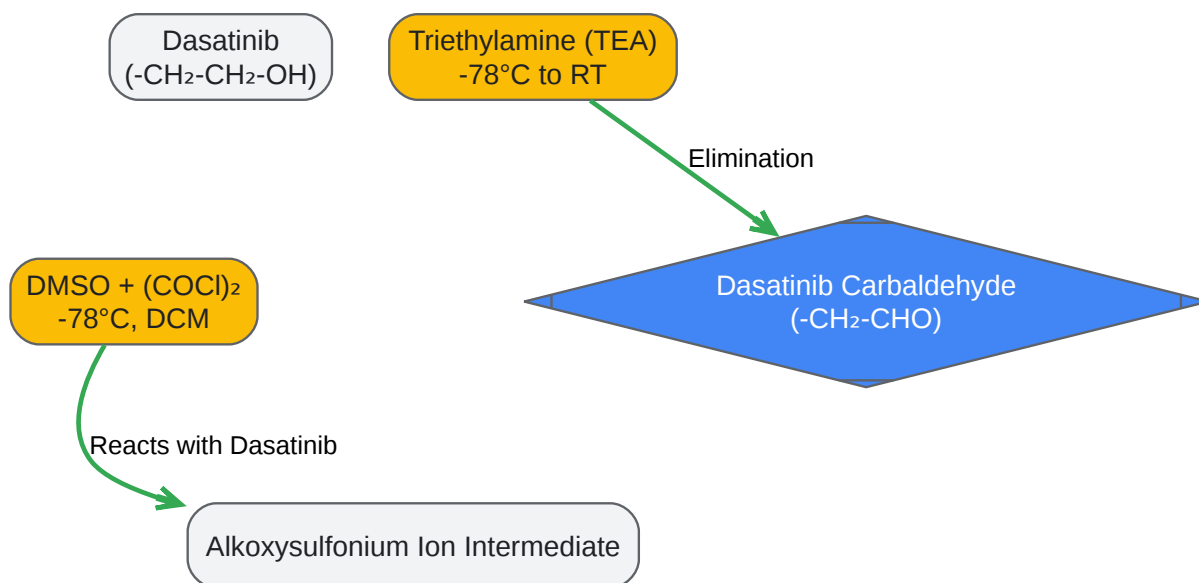
- ^1H and ^{13}C NMR: To confirm the presence of the aldehyde proton (~9-10 ppm) and the disappearance of the alcohol methylene protons.
- Mass Spectrometry (MS): To verify the molecular weight of the product ($\text{C}_{22}\text{H}_{24}\text{ClN}_7\text{O}_2\text{S}$, MW: 486.00).
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Data Summary

Parameter	Value/Description
Reactant	Dasatinib
Product	Dasatinib Carbaldehyde
Oxidizing System	DMSO, Oxalyl Chloride, Triethylamine
Solvent	Dichloromethane (DCM)
Temperature	-78 °C to Room Temperature
Reaction Time	~2.5 hours
Work-up	Aqueous wash and extraction
Purification	Flash Column Chromatography
Expected Yield	60-80%
Expected Purity	>95% (after chromatography)

Visualizations

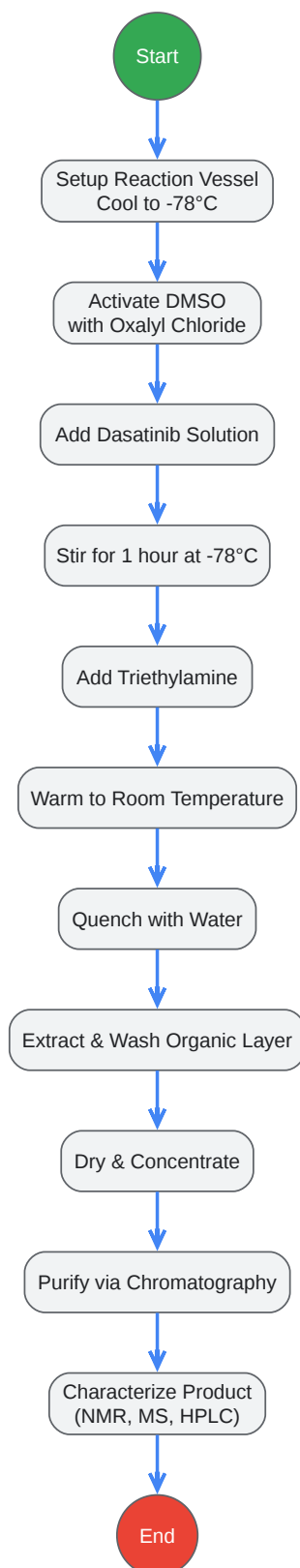
Chemical Reaction Pathway



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Caption: Signaling pathway of the Swern oxidation of Dasatinib.

Experimental Workflow



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Caption: Step-by-step workflow for **Dasatinib carbaldehyde** synthesis.

Safety Precautions

- Oxalyl chloride is highly toxic, corrosive, and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
- The Swern oxidation reaction produces carbon monoxide (CO) and carbon dioxide (CO₂) gas, as well as foul-smelling dimethyl sulfide (DMS). The entire procedure must be performed in a fume hood.
- The reaction is highly exothermic during the addition of oxalyl chloride and must be strictly controlled at low temperatures to prevent runaway reactions.
- Used glassware should be rinsed with a bleach solution to oxidize the residual dimethyl sulfide, mitigating its unpleasant odor.[1]

Conclusion

This guide presents a comprehensive and technically detailed protocol for the synthesis of **Dasatinib carbaldehyde** from Dasatinib using the Swern oxidation. This method is proposed based on its proven mildness and high chemoselectivity, which are essential for reactions involving complex pharmaceutical molecules. The provided experimental details, data tables, and workflow diagrams offer a clear and actionable plan for researchers and drug development professionals to produce this important related compound for analytical, metabolic, or impurity profiling studies.

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